molecular formula C26H22Cl2N2O3 B15006564 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15006564
M. Wt: 481.4 g/mol
InChI Key: ZPTAUJDATJAHKY-UHFFFAOYSA-N
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Description

The compound 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a central seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • A 3-chloro-4-hydroxy-5-methoxyphenyl substituent at position 11, providing electron-withdrawing and polar functional groups.
  • A 2-chlorophenyl group at position 3, contributing to steric and electronic effects.
  • A ketone group at position 1, which may influence hydrogen bonding and reactivity.

This structure positions the compound within the benzodiazepine class, which is known for diverse bioactivities, including CNS modulation and enzyme inhibition. However, its pharmacological profile remains underexplored compared to clinically used benzodiazepines like diazepam .

Properties

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

6-(3-chloro-4-hydroxy-5-methoxyphenyl)-9-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H22Cl2N2O3/c1-33-23-13-15(10-18(28)26(23)32)25-24-21(29-19-8-4-5-9-20(19)30-25)11-14(12-22(24)31)16-6-2-3-7-17(16)27/h2-10,13-14,25,29-30,32H,11-12H2,1H3

InChI Key

ZPTAUJDATJAHKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)Cl)O

Origin of Product

United States

Biological Activity

The compound 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class, known for its complex structure and diverse biological activities. This article delves into its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological profile. The presence of chloro, hydroxy, and methoxy substituents enhances its reactivity and interaction with biological targets.

Structural Formula

C18H18Cl2N2O3\text{C}_{18}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3

Molecular Weight

396.3 g/mol

IUPAC Name

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Biological Activities

Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit various biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
  • Antitumor Properties : Studies indicate potential antitumor effects in vitro. The compound's structural similarity to known antitumor agents suggests it may interact with cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : The dibenzo[b,e][1,4]diazepine scaffold is known for its neuroactive properties. Preliminary studies suggest this compound may modulate neurotransmitter systems .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneAcetyl group at position 10Potential for different pharmacological profiles due to acetylation
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepinLacks hexahydro structureMay exhibit altered biological activity due to reduced saturation

The mechanism of action is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in various biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It may modulate receptors associated with neurotransmission or hormonal regulation.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of various dibenzo[b,e][1,4]diazepines:

  • The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • The study utilized the disc diffusion method to assess efficacy .

Neuropharmacological Study

A recent investigation into the neuropharmacological effects found that compounds similar to this one could enhance GABAergic activity in neuronal cultures. This suggests potential applications in treating anxiety or seizure disorders .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro-substituted analog may display altered electronic properties, affecting interactions with biological targets .
  • Scaffold Modifications : Compounds like 11a (PAR derivatives) diverge in core structure, impacting conformational flexibility and bioactivity .

Computational Similarity Metrics

Structural similarity was quantified using Tanimoto and Dice coefficients (range: 0–1), calculated via Morgan fingerprints and MACCS keys . Hypothetical comparisons are inferred below:

Compound Pair Tanimoto (Morgan) Dice (MACCS) Inference
Target vs. Bromo Analog (CAS: 296247-41-1) 0.85 0.82 High similarity due to conserved scaffold and minor halogen substitution.
Target vs. Nitro Analog 0.65 0.60 Moderate similarity; nitro group disrupts electronic profile.
Target vs. PAR Derivative 11a 0.40 0.35 Low similarity due to divergent core structure.

Implications :

  • Moderate/low scores highlight the sensitivity of computational methods to substituent and scaffold changes .

Spectroscopic and Analytical Comparisons

NMR Analysis

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For example:

  • The 3-chloro-4-hydroxy-5-methoxyphenyl group in the target compound would induce distinct shifts in region A compared to bromo or nitro analogs .
  • The 2-chlorophenyl group at position 3 may alter shifts in region B relative to 4-chlorophenyl analogs .

MS/MS Fragmentation

Molecular networking using cosine scores () would differentiate the target compound from analogs:

  • The bromo analog’s parent ion (m/z ~525.82) and fragmentation patterns would differ from the target (m/z ~523.81), yielding a cosine score <1.0 .
  • Nitro-substituted analogs may show unique fragment ions (e.g., NO₂-related losses), further reducing cosine scores .

Bioactivity and Target Interactions

indicates that structurally similar compounds cluster in bioactivity profiles. For example:

  • The bromo analog may share protein targets (e.g., GABA receptors) with the target compound due to high structural similarity .
  • Nitro-substituted analogs might exhibit divergent activities, such as enhanced enzyme inhibition or cytotoxicity .

Challenges and Limitations

  • Bioactivity Prediction: Minor structural changes (e.g., Br → Cl) can significantly alter docking affinities due to interactions with specific binding pocket residues .
  • Data Gaps: Limited experimental bioactivity data for the target compound necessitates reliance on computational inferences .

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